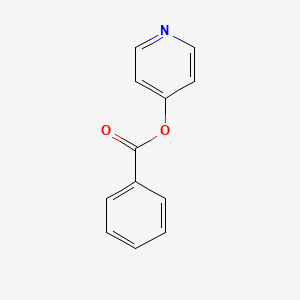
Pyridin-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to the benzoate moiety at the fourth position. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the field of metal-organic frameworks (MOFs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-yl benzoate typically involves the esterification of benzoic acid with pyridin-4-yl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-4-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in pyridin-4-yl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Pyridin-4-yl benzoic acid.
Reduction: Pyridin-4-yl benzyl alcohol.
Substitution: Various substituted pyridin-4-yl benzoates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Pyridin-4-yl benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of pyridin-4-yl benzoate in various applications is primarily based on its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties such as enhanced stability, selective adsorption, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in MOFs or the inhibition of microbial growth in biological studies .
Comparación Con Compuestos Similares
Pyridin-4-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: Similar in structure but with the pyridine ring attached at the third position.
4-(Pyridin-3-yl)benzoate: The pyridine ring is attached at the fourth position but with a different substitution pattern on the pyridine ring.
4-(Pyridin-2-yl)benzoate: The pyridine ring is attached at the fourth position with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propiedades
Número CAS |
36228-61-2 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
Clave InChI |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



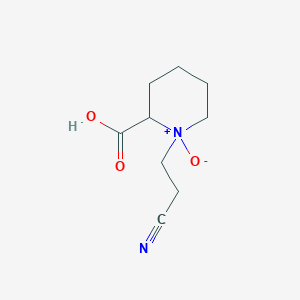
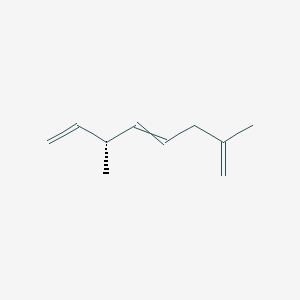
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
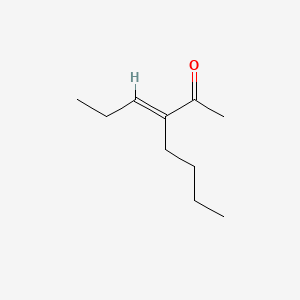
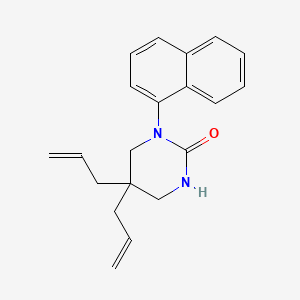


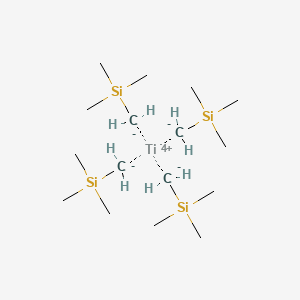
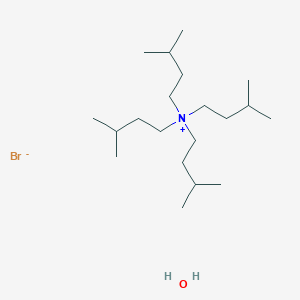
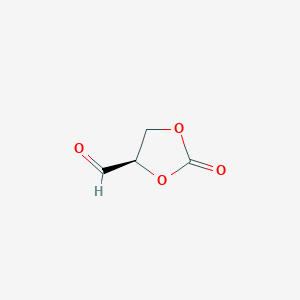
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
